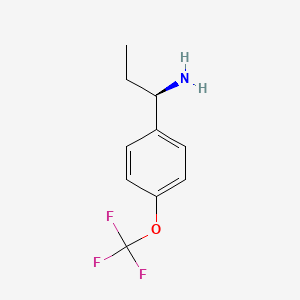
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde group of 4-(trifluoromethoxy)benzaldehyde is subjected to reductive amination with ®-1-phenylpropan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups at the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine
In medicinal chemistry, ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is explored for its potential therapeutic applications. It serves as a lead compound in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its trifluoromethoxy group enhances the thermal and chemical stability of these materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group influences the compound’s binding affinity and selectivity, modulating its biological activity. Pathways involved may include neurotransmitter systems or metabolic enzymes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Methoxyphenyl)propan-1-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-1-(4-Fluorophenyl)propan-1-amine: Contains a fluorine atom instead of the trifluoromethoxy group.
®-1-(4-Chlorophenyl)propan-1-amine: Features a chlorine atom in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine imparts unique electronic and steric properties, distinguishing it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1 |
Clave InChI |
ALSSGLWYMLSONR-SECBINFHSA-N |
SMILES isomérico |
CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


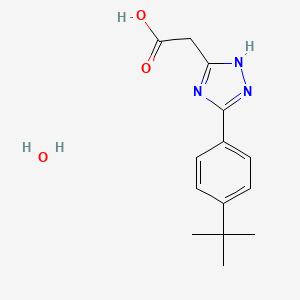
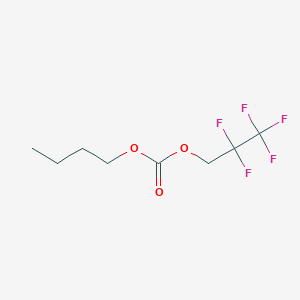
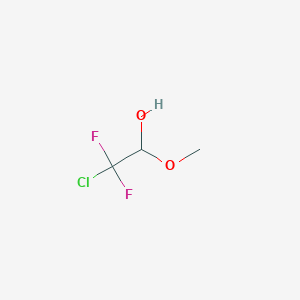
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)
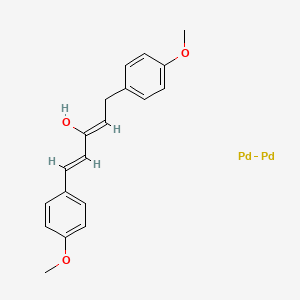

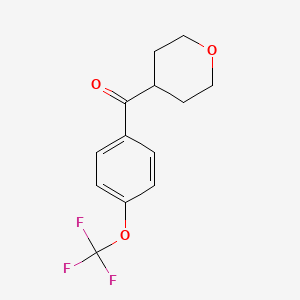

![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

